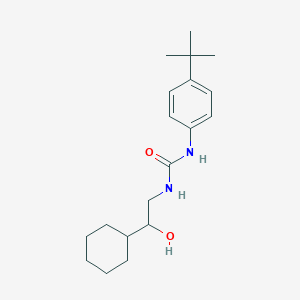

1-(4-(Tert-butyl)phenyl)-3-(2-cyclohexyl-2-hydroxyethyl)urea

Description

1-(4-(Tert-butyl)phenyl)-3-(2-cyclohexyl-2-hydroxyethyl)urea is a synthetic urea derivative characterized by a tert-butyl-substituted phenyl group at the N1 position and a cyclohexyl-hydroxyethyl moiety at the N3 position. The cyclohexyl-hydroxyethyl substituent introduces both hydrophobic (cyclohexyl) and hydrophilic (hydroxyl) properties, balancing solubility and target interaction .

Properties

IUPAC Name |

1-(4-tert-butylphenyl)-3-(2-cyclohexyl-2-hydroxyethyl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30N2O2/c1-19(2,3)15-9-11-16(12-10-15)21-18(23)20-13-17(22)14-7-5-4-6-8-14/h9-12,14,17,22H,4-8,13H2,1-3H3,(H2,20,21,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWDFVHMJGJRIQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)NC(=O)NCC(C2CCCCC2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Tert-butyl)phenyl)-3-(2-cyclohexyl-2-hydroxyethyl)urea typically involves the reaction of 4-(tert-butyl)aniline with 2-cyclohexyl-2-hydroxyethyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, purification steps such as recrystallization or chromatography, and quality control measures to ensure the purity and consistency of the product.

Chemical Reactions Analysis

Types of Reactions

1-(4-(Tert-butyl)phenyl)-3-(2-cyclohexyl-2-hydroxyethyl)urea can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The carbonyl group can be reduced to form an amine.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) can be used.

Reduction: Reagents such as LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride) are commonly used.

Substitution: Conditions typically involve the use of catalysts like AlCl₃ (Aluminium chloride) for Friedel-Crafts reactions.

Major Products Formed

Oxidation: Formation of a ketone derivative.

Reduction: Formation of an amine derivative.

Substitution: Various substituted phenyl derivatives depending on the substituent used.

Scientific Research Applications

Chemistry: As an intermediate in organic synthesis.

Biology: Potential use in studying enzyme interactions due to its urea moiety.

Medicine: Possible applications in drug development, particularly in designing inhibitors for specific enzymes.

Industry: Use as a stabilizer or additive in polymer production.

Mechanism of Action

The mechanism of action of 1-(4-(Tert-butyl)phenyl)-3-(2-cyclohexyl-2-hydroxyethyl)urea would depend on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modifying their activity. The molecular targets could include proteins with active sites that accommodate the urea moiety, leading to changes in their function.

Comparison with Similar Compounds

Key Observations :

- Synthetic Efficiency : Compound 4f achieves a higher yield (91%) compared to the pyrrole-carbonyl analog (72%) , likely due to optimized isocyanate coupling.

Pharmacological and Pharmacokinetic Comparisons

Key Observations :

- Therapeutic Targets : The target compound’s structural features align more closely with antiproliferative agents (e.g., Compound 4f) than cardiovascular drugs (e.g., ) .

- CNS Penetration : ’s nitrosourea exhibits significant CNS distribution due to high lipid solubility, whereas the target compound’s hydroxyl group may limit this property .

- Metabolism : Nitrosoureas () degrade into inactive metabolites (e.g., cyclohexylamine), while the target compound’s hydroxyl group may favor glucuronidation or sulfation .

Metabolic and Excretion Pathways

Table 3: Metabolic and Excretion Data

Key Observations :

- Cyclohexyl Metabolism : Both the target compound and ’s nitrosourea may undergo cyclohexyl-related biotransformation, but the hydroxyl group in the former could reduce toxicity compared to the chloroethyl-nitrosourea’s reactive intermediates .

Biological Activity

1-(4-(Tert-butyl)phenyl)-3-(2-cyclohexyl-2-hydroxyethyl)urea (CAS Number: 1351620-88-6) is a synthetic organic compound belonging to the urea class. Its unique structure, characterized by a tert-butyl group, a cyclohexyl moiety, and a hydroxyl group, suggests potential biological activities that warrant investigation. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

- Molecular Formula : C19H30N2O2

- Molecular Weight : 318.5 g/mol

- Structure : The compound features a urea functional group linked to a phenyl ring and a cyclohexyl-2-hydroxyethyl side chain.

The biological activity of this compound may involve interactions with various biological targets, including enzymes and receptors. The presence of the urea moiety allows for potential hydrogen bonding with active sites of proteins, which could lead to inhibition or modulation of enzymatic activities.

Biological Activity Overview

The biological activities of this compound have been explored in various studies, particularly regarding its anti-inflammatory and anticancer properties. Here are key findings:

Anti-inflammatory Activity

Research indicates that compounds with similar structural motifs exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). The hydroxyl group may enhance interactions with inflammatory mediators.

Anticancer Potential

Studies have shown that urea derivatives can exhibit cytotoxic effects against cancer cell lines. For instance, compounds structurally related to this compound were tested for their ability to induce apoptosis in cancer cells.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | HeLa | 14.31 ± 0.90 | Induction of apoptosis via caspase activation |

| Study B | A549 | 8.55 ± 0.35 | Cell cycle arrest and apoptosis induction |

Case Studies

- Cytotoxicity Assays : In vitro studies demonstrated that derivatives of urea compounds showed significant cytotoxicity against various cancer cell lines, including HeLa and A549. The mechanism was primarily through apoptosis induction.

- Enzyme Inhibition Studies : The compound's potential as an enzyme inhibitor was evaluated through assays measuring its effect on specific kinases involved in cell proliferation. Results indicated promising inhibitory activity against CDK9, suggesting a role in cancer therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.